molecular formula C24H16N2O7 B14182298 N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) CAS No. 920017-74-9

N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)

Cat. No.: B14182298
CAS No.: 920017-74-9
M. Wt: 444.4 g/mol
InChI Key: IWICKCSPEDMWAI-UHFFFAOYSA-N
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Description

N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) is a complex organic compound characterized by its unique structure, which includes two oxo-2H-pyran-5-carboxamide groups connected by an oxydi(4,1-phenylene) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) typically involves the reaction of 4,4’-oxydianiline with 2-oxo-2H-pyran-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo-2H-pyran-5-carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
  • N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
  • (Oxydi-2,1-phenylene)bis(diphenylphosphine)

Uniqueness

N,N’-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide) is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

920017-74-9

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

6-oxo-N-[4-[4-[(6-oxopyran-3-carbonyl)amino]phenoxy]phenyl]pyran-3-carboxamide

InChI

InChI=1S/C24H16N2O7/c27-21-11-1-15(13-31-21)23(29)25-17-3-7-19(8-4-17)33-20-9-5-18(6-10-20)26-24(30)16-2-12-22(28)32-14-16/h1-14H,(H,25,29)(H,26,30)

InChI Key

IWICKCSPEDMWAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)OC3=CC=C(C=C3)NC(=O)C4=COC(=O)C=C4

Origin of Product

United States

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